N-(1,3-thiazol-2-ylmethyl)methanimine
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Overview
Description
N-(1,3-thiazol-2-ylmethyl)methanimine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of N-(1,3-thiazol-2-ylmethyl)methanimine typically involves the reaction of thiazole derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-aminothiazole with formaldehyde under acidic conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1,3-thiazol-2-ylmethyl)methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-thiazol-2-ylmethyl)methanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-ylmethyl)methanimine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
N-(1,3-thiazol-2-ylmethyl)methanimine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, leading to its diverse range of applications.
Properties
CAS No. |
176795-86-1 |
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Molecular Formula |
C5H6N2S |
Molecular Weight |
126.177 |
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)methanimine |
InChI |
InChI=1S/C5H6N2S/c1-6-4-5-7-2-3-8-5/h2-3H,1,4H2 |
InChI Key |
MEFGTCXDVMUYJG-UHFFFAOYSA-N |
SMILES |
C=NCC1=NC=CS1 |
Synonyms |
2-Thiazolemethanamine, N-methylene- |
Origin of Product |
United States |
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